Cas no 1412452-25-5 ([(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol)

[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl]methanol is a chiral bicyclic alcohol with a rigid oxabicyclo[3.1.0]hexane scaffold, offering unique steric and electronic properties. Its strained ring system and defined stereochemistry make it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s structural rigidity enhances selectivity in reactions, while the hydroxymethyl group provides a versatile handle for further functionalization. Its high purity and stability under standard conditions ensure reliable performance in complex synthetic routes. This compound is particularly useful in the development of bioactive molecules, where its constrained geometry can influence conformational control and binding affinity. Suitable for use in research and fine chemical synthesis, it meets stringent quality standards.
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol structure
1412452-25-5 structure
商品名:[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol
CAS番号:1412452-25-5
MF:C6H10O2
メガワット:114.142402172089
CID:5085290
PubChem ID:89215241

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol 化学的及び物理的性質

名前と識別子

    • ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
    • [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol
    • SCHEMBL13973718
    • F76365
    • CS-0310681
    • BS-46091
    • 1412452-25-5
    • (1R,5S)-3-oxa-bicyclo[3.1.0]hexan-1-ylmethanol
    • (1r,5s)-3-oxabicyclo[3.1.0]hexan-1-ylmethanol
    • インチ: 1S/C6H10O2/c7-3-6-1-5(6)2-8-4-6/h5,7H,1-4H2/t5-,6-/m1/s1
    • InChIKey: XSWOPLJKFIQKGK-PHDIDXHHSA-N
    • ほほえんだ: O1C[C@H]2C[C@@]2(CO)C1

計算された属性

  • せいみつぶんしりょう: 114.068079557g/mol
  • どういたいしつりょう: 114.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 113
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5
  • 疎水性パラメータ計算基準値(XlogP): -0.3

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1048-100MG
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol
1412452-25-5 95%
100MG
¥ 2,560.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1048-1G
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol
1412452-25-5 95%
1g
¥ 10,243.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1048-5G
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol
1412452-25-5 95%
5g
¥ 30,729.00 2023-03-31
1PlusChem
1P01XC2J-100mg
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
1412452-25-5 98%
100mg
$269.00 2024-06-21
Aaron
AR01XCAV-1g
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
1412452-25-5 98%
1g
$852.00 2025-02-12
Aaron
AR01XCAV-250mg
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
1412452-25-5 98%
250mg
$425.00 2025-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1048-1g
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol
1412452-25-5 95%
1g
¥7260.0 2024-04-24
Ambeed
A596020-1g
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
1412452-25-5 98%
1g
$911.0 2024-04-24
Key Organics Ltd
BS-46091-0.25g
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
1412452-25-5 >97%
0.25g
£732.00 2025-02-08
Chemenu
CM389738-100mg
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol
1412452-25-5 95%+
100mg
$*** 2023-03-30

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol 関連文献

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanolに関する追加情報

Chemical Profile of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS No. 1412452-25-5)

[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol], identified by the chemical identifier CAS No. 1412452-25-5, is a complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxabicycloalkanes, which are known for their unique three-dimensional structures and potential applications in drug design. The specific stereochemistry of this molecule, characterized by the (1R,5S) configuration, makes it a subject of interest for researchers exploring the relationship between molecular structure and biological activity.

The structural framework of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] consists of a bicyclic system with an oxygen atom incorporated into one of the rings, creating a rigid scaffold that can influence the conformation and reactivity of the molecule. This type of structural motif is often exploited in medicinal chemistry due to its ability to mimic natural products and provide privileged scaffolds for drug discovery. The presence of a hydroxymethyl group at the terminal position further enhances its utility as a building block in synthetic chemistry.

In recent years, there has been growing interest in the development of novel scaffolds that can exhibit improved pharmacokinetic properties and reduced toxicity compared to traditional drug molecules. The bicyclic structure of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] offers several advantages in this regard, including enhanced metabolic stability and reduced susceptibility to enzymatic degradation. These features make it an attractive candidate for further exploration in the design of next-generation therapeutics.

One of the most compelling aspects of this compound is its potential application in the development of bioactive molecules targeting specific biological pathways. The unique stereochemistry and structural motifs present in [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] have been shown to interact with biological targets in novel ways, leading to the discovery of compounds with potent pharmacological effects. For instance, studies have demonstrated that derivatives of this scaffold can modulate enzyme activity and receptor binding, suggesting its utility in treating a variety of diseases.

The synthesis of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] presents significant challenges due to its complex three-dimensional structure and stereogenic centers. However, advances in synthetic methodology have made it possible to access such molecules with high enantiomeric purity, which is crucial for their biological evaluation. Techniques such as asymmetric catalysis and chiral resolution have been employed to achieve the desired stereochemical configuration, enabling researchers to fully explore its potential.

Recent research has highlighted the importance of understanding the conformational dynamics of complex organic molecules like [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol]. Computational studies have revealed that subtle changes in conformation can significantly impact biological activity, providing valuable insights for drug design. These findings underscore the need for a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological testing to fully harness the therapeutic potential of this compound.

The pharmaceutical industry has taken note of the promising properties of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] and is actively exploring its applications in various therapeutic areas. Preclinical studies have shown that derivatives of this scaffold exhibit favorable pharmacokinetic profiles and low toxicity, making them attractive candidates for further development into clinical candidates. These early successes have spurred interest among academic researchers who are seeking new ways to apply this unique structural motif in their own work.

As our understanding of molecular structure-biology relationships continues to evolve, compounds like [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] are expected to play an increasingly important role in drug discovery and development. Their unique structural features and stereochemical complexity offer opportunities for innovation that may lead to breakthroughs in treating some of today's most challenging diseases.

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(CAS:1412452-25-5)[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol
A1059406
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):242.0/416.0/820.0